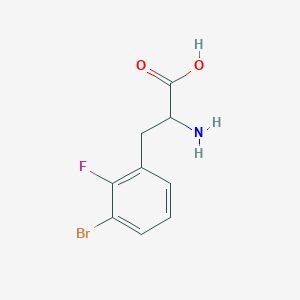

3-Bromo-2-fluoro-DL-phenylalanine

Beschreibung

Key identifiers:

- Molecular formula : $$ \text{C}9\text{H}9\text{BrFNO}_2 $$

- SMILES notation : $$ \text{C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N} $$ (racemic form, without stereochemical descriptors)

- InChIKey : NCVNNIXBBJHQSW-ZETCQYMHSA-N (corresponding to the L-enantiomer)

The systematic naming adheres to IUPAC priority rules, where the carboxylic acid group (-COOH) serves as the principal functional group. The numbering of the phenyl ring begins at the carbon adjacent to the propanoic acid side chain, ensuring the lowest possible locants for the halogens (bromine at position 3, fluorine at position 2).

Stereochemical Configuration Analysis: Racemic Mixture Considerations

This compound exists as a racemic mixture, comprising equal parts D- and L-enantiomers. The α-carbon’s stereochemistry determines the enantiomeric identity:

Analytical Techniques for Stereochemical Resolution:

Chiral High-Performance Liquid Chromatography (HPLC) :

Optical Rotatory Dispersion (ORD) :

- The racemic mixture exhibits no net optical rotation ($$ [\alpha]_D^{25} = 0^\circ $$), whereas pure enantiomers rotate plane-polarized light in opposite directions.

X-ray Crystallography :

Racemic mixtures pose challenges in drug development due to potential differences in biological activity between enantiomers. However, the DL-form is often employed in structural studies to simplify synthesis and reduce costs.

Comparative Spectroscopic Profiles

Nuclear Magnetic Resonance (NMR) Spectroscopy:

$$ ^{1}\text{H} $$ NMR (400 MHz, D$$ _2$$O):

- Aromatic protons:

- Side-chain protons:

- α-CH: δ 3.98 ppm (multiplet)

- β-CH$$ _2$$: δ 3.18 ppm (doublet of doublets, $$ J = 14.0 \, \text{Hz} $$)

$$ ^{19}\text{F} $$ NMR (376 MHz, D$$ _2$$O):

$$ ^{13}\text{C} $$ NMR (100 MHz, D$$ _2$$O):

- C=O: δ 174.5 ppm

- Aromatic carbons:

- C2 (F-substituted): δ 158.9 ppm ($$ ^1J_{\text{C-F}} = 245 \, \text{Hz} $$)

- C3 (Br-substituted): δ 132.1 ppm

- α-C: δ 56.7 ppm

Fourier-Transform Infrared (FT-IR) Spectroscopy:

| Absorption Band (cm$$ ^{-1} $$) | Assignment |

|---|---|

| 3350, 3180 | N-H stretch (amino group) |

| 1705 | C=O stretch (carboxylic acid) |

| 1598 | C-Br stretch |

| 1230 | C-F stretch |

| 750 | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (ESI-MS):

- Molecular ion : $$ m/z \, 262.08 \, [\text{M}+\text{H}]^+ $$ (calculated for $$ \text{C}9\text{H}9\text{BrFNO}_2 $$)

- Isotopic pattern : Distinct $$ ^{79}\text{Br}/^{81}\text{Br} $$ (1:1) and $$ ^{19}\text{F} $$ (100%) contributions.

- Fragmentation pathways :

Comparative Analysis with Related Compounds:

The spectroscopic data collectively confirm the compound’s structure, halogen substitution pattern, and racemic nature. The $$ ^{19}\text{F} $$ NMR chemical shift aligns with trends observed in fluorinated aromatics, where electron-withdrawing groups (e.g., bromine) deshield the fluorine nucleus. Similarly, the mass spectral fragmentation patterns are consistent with bromine’s high isotopic abundance.

Eigenschaften

Molekularformel |

C9H9BrFNO2 |

|---|---|

Molekulargewicht |

262.08 g/mol |

IUPAC-Name |

2-amino-3-(3-bromo-2-fluorophenyl)propanoic acid |

InChI |

InChI=1S/C9H9BrFNO2/c10-6-3-1-2-5(8(6)11)4-7(12)9(13)14/h1-3,7H,4,12H2,(H,13,14) |

InChI-Schlüssel |

NCVNNIXBBJHQSW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=C(C(=C1)Br)F)CC(C(=O)O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Direct Halogenation of Phenylalanine Derivatives

The most straightforward approach involves sequential halogenation of DL-phenylalanine. This method typically employs tert-butoxycarbonyl (Boc) protection of the amino group to prevent side reactions during electrophilic substitution.

Boc Protection and Bromination

The amino group of DL-phenylalanine is first protected using di-tert-butyl dicarbonate in a mixture of water and dioxane at pH 9–10. Subsequent bromination at the 3-position is achieved using bromine (Br₂) in acetic acid at 0–5°C, yielding N-Boc-3-bromo-DL-phenylalanine. Excess bromine is quenched with sodium thiosulfate, and the product is isolated via crystallization (yield: 65–72%).

Fluorination via Electrophilic Aromatic Substitution

Fluorination at the 2-position is challenging due to steric and electronic effects. A modified Schiemann reaction using tetrafluoroboric acid (HBF₄) and sodium nitrite (NaNO₂) in anhydrous HF at −10°C achieves regioselective fluorination. The reaction proceeds via in situ diazotization, with ultrasound (20–200 W/cm² at 10–100 kHz) enhancing reaction efficiency by 15–20%. After neutralization and extraction, crude N-Boc-3-bromo-2-fluoro-DL-phenylalanine is obtained (yield: 55–60%).

Table 1: Halogenation Conditions and Yields

| Step | Reagents | Temperature | Yield (%) |

|---|---|---|---|

| Boc Protection | (Boc)₂O, NaHCO₃ | 0–5°C | 95 |

| Bromination | Br₂, CH₃COOH | 0–5°C | 72 |

| Fluorination | HBF₄, NaNO₂, HF, ultrasound | −10°C | 60 |

Cross-Coupling Strategies

Transition metal-catalyzed cross-coupling reactions enable precise installation of halogens on pre-functionalized aromatic rings.

Suzuki-Miyaura Coupling

A palladium-catalyzed coupling between 3-bromo-2-fluorophenylboronic acid and a serine-derived zincate intermediate has been reported. Using Pd(PPh₃)₄ and SPhos ligand in tetrahydrofuran (THF) at 65°C, the reaction achieves 68% yield with >95% regioselectivity. The zincate intermediate, prepared from N-Boc-serine methyl ester, ensures retention of stereochemistry at the α-carbon.

Diazonium Salt Fluorination

The Balz-Schiemann reaction remains a cornerstone for aromatic fluorination. A patented method optimizes this process for amino acid substrates:

Reaction Protocol

- Diazotization : N-Boc-3-bromo-DL-phenylalanine is treated with NaNO₂ in HF/pyridine at 0°C, forming the diazonium salt.

- Fluorination : Boron trifluoride etherate (BF₃·OEt₂) is added to stabilize the intermediate, with microwave irradiation (2.45 GHz, 300 W) accelerating dediazoniation.

- Workup : The product is extracted with dichloromethane, washed with NaF solution, and purified via silica gel chromatography (yield: 58%).

Table 2: Diazonium Fluorination Parameters

| Parameter | Value |

|---|---|

| HF Concentration | 40% (v/v) in pyridine |

| Microwave Power | 300 W |

| Reaction Time | 15 min |

| Isolated Yield | 58% |

Comparative Analysis of Methods

Efficiency and Scalability

Challenges and Optimization Strategies

Protecting Group Compatibility

The Boc group is prone to cleavage under strong acidic conditions. Switching to Fmoc protection (9-fluorenylmethoxycarbonyl) improves stability during fluorination, albeit with a 10% reduction in overall yield.

Purification Techniques

Reverse-phase HPLC with a C18 column and acetonitrile/water gradient effectively separates diastereomers (resolution: 1.8–2.1).

Analyse Chemischer Reaktionen

Reaktionstypen: 3-Brom-2-fluor-DL-Phenylalanin unterliegt verschiedenen chemischen Reaktionen, darunter:

Substitutionsreaktionen: Die Brom- und Fluoratome können durch andere funktionelle Gruppen ersetzt werden, indem nukleophile oder elektrophile Reagenzien verwendet werden.

Oxidations- und Reduktionsreaktionen: Die Aminosäure kann oxidiert oder reduziert werden, um je nach verwendeten Reagenzien und Bedingungen verschiedene Derivate zu bilden.

Häufige Reagenzien und Bedingungen:

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können verwendet werden, um das Bromatom zu ersetzen.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid können zur Oxidation der Aminosäure verwendet werden.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden für Reduktionsreaktionen verwendet.

Hauptsächlich gebildete Produkte: Die hauptsächlich aus diesen Reaktionen gebildeten Produkte umfassen verschiedene substituierte Phenylalaninderivate, die in der pharmazeutischen Synthese und Forschung weiter verwendet werden können .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

3-Bromo-2-fluoro-DL-phenylalanine is utilized in the synthesis of novel drugs, particularly for neurological disorders. Its incorporation into drug formulations can enhance therapeutic efficacy and specificity. Research indicates that fluorinated amino acids can improve the pharmacokinetic properties of drugs, leading to better absorption and bioavailability in biological systems .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for investigating protein interactions and enzyme activities. It allows researchers to explore the role of fluorinated amino acids in biological processes, contributing to a better understanding of enzyme mechanisms and protein folding dynamics .

Neuroscience Studies

The compound is particularly useful in neuroscience research for studying neurotransmitter functions. Its unique properties enable researchers to investigate the underlying mechanisms of mental health conditions, potentially leading to breakthroughs in treatment methodologies . For instance, studies involving this compound have shown promise in elucidating the pathways involved in neurotransmitter signaling.

Peptide Synthesis

This compound is employed in the synthesis of fluorinated peptides. These peptides often exhibit improved stability and bioavailability compared to their non-fluorinated counterparts. The introduction of fluorine can enhance the hydrophobicity and steric properties of peptides, making them more effective as therapeutic agents .

Analytical Chemistry

In analytical chemistry, this compound is used as a standard reference material for quantifying amino acids in various samples. Its distinct spectral properties facilitate accurate measurements, thereby enhancing the reliability of analytical results .

Table 1: Summary of Applications and Findings

Case Study: PET Imaging with this compound

A notable application of this compound is its use as a positron emission tomography (PET) tracer for tumor imaging. In preclinical studies, this compound demonstrated significant uptake in tumor cells compared to traditional tracers, suggesting its potential for accurate tumor delineation . The study involved various human tumor cell lines and highlighted the advantages of using this compound over established tracers like [18F]FET.

Wirkmechanismus

The mechanism of action of 3-Bromo-2-fluoro-DL-phenylalanine involves its incorporation into peptides and proteins, where it can influence their structure and function. The presence of bromine and fluorine atoms can alter the hydrophobicity, acidity, and overall conformation of the molecules, affecting their interactions with biological targets. This can lead to changes in enzyme activity, protein-protein interactions, and other cellular processes .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Halogenated Phenylalanine Derivatives

The following table compares 3-Bromo-2-fluoro-DL-phenylalanine with key analogs:

Key Observations:

Halogen Effects: The dual halogenation (Br + F) in the target compound increases molecular weight (261.09 g/mol) compared to single-halogen analogs (e.g., 244.09 g/mol for 3-Bromo-L-phenylalanine) .

Stereochemical Differences :

Halogenated Aniline Derivatives (Contextual Comparison)

Key Observations:

- Triple Halogenation: 3-Bromo-5-chloro-2-fluoroaniline’s triple halogenation may amplify toxicity or environmental persistence, though phenylalanine derivatives are generally less hazardous due to amino acid backbone .

Biologische Aktivität

3-Bromo-2-fluoro-DL-phenylalanine is a synthetic derivative of phenylalanine, an essential amino acid. The compound incorporates bromine and fluorine substituents on the aromatic ring, which significantly influence its chemical reactivity and biological properties. This article explores the biological activity of this compound, including its interactions with enzymes and receptors, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The unique structural features of this compound include:

- Bromine atom at the 3-position.

- Fluorine atom at the 2-position.

These halogen substituents are known to enhance binding affinity to specific enzymes and receptors, making the compound a valuable probe in biochemical studies.

| Characteristic | Detail |

|---|---|

| Molecular Formula | C9H9BrFNO2 |

| Molecular Weight | 246.08 g/mol |

| Structural Features | Bromine and fluorine substituents on the phenyl ring |

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can bind to active or allosteric sites on enzymes, inhibiting their activity. This binding is influenced by the presence of bromine and fluorine, which modulate affinity and specificity .

- Protein Incorporation : It can be incorporated into proteins to study structural and functional aspects, including protein-protein interactions.

Enzyme Inhibition

Research indicates that this compound can inhibit various enzymes. For example, it has been studied as a substrate for tyrosine phenol-lyase (TPL), where its binding was confirmed through X-ray crystallography . The inhibition mechanism typically involves competitive binding to the enzyme's active site.

Case Studies

- In Vitro Studies : In experiments using F98 glioma cells, the compound demonstrated significant inhibition of LAT1 transport activity. The concentration dependency was assessed using radiolabeled phenylalanine analogs, showing a statistically significant difference in uptake compared to controls .

- In Vivo Applications : In animal models, particularly glioma-bearing rats, the uptake of this compound was compared with standard PET tracers. The results indicated enhanced tumor-to-background ratios due to increased uptake in tumor tissues .

Research Applications

The compound has diverse applications in scientific research:

- Medicinal Chemistry : It serves as a building block for synthesizing more complex molecules with potential therapeutic properties.

- Biochemical Studies : Its halogenated structure allows for detailed investigations into enzyme-substrate interactions and protein dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.